![molecular formula C15H13NO3 B2779355 5-ethoxy-3H-benzo[e]indole-2-carboxylic acid CAS No. 887360-68-1](/img/structure/B2779355.png)

5-ethoxy-3H-benzo[e]indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethoxy-3H-benzo[e]indole-2-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

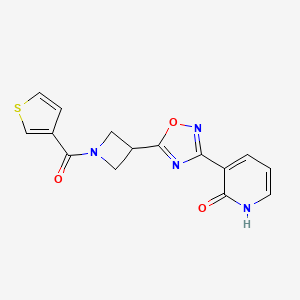

Molecular Structure Analysis

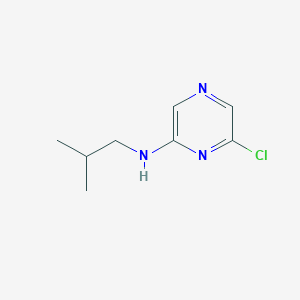

The molecular formula of 5-ethoxy-3H-benzo[e]indole-2-carboxylic acid is C15H13NO3 . Its average mass is 255.269 Da, and its monoisotopic mass is 255.089539 Da .Chemical Reactions Analysis

While specific chemical reactions involving 5-ethoxy-3H-benzo[e]indole-2-carboxylic acid are not detailed in the available literature, indole derivatives are known to be involved in various chemical reactions .Aplicaciones Científicas De Investigación

Fischer Indolization and Derivative Formation

The Fischer indolization process has been studied for its potential to create a range of benz[e]indole derivatives, including those related to 5-ethoxy-3H-benzo[e]indole-2-carboxylic acid. An unexpected outcome of this process was the formation of four angular benz[e]indole products instead of the anticipated linear benz[f]indole derivative. These compounds, including ethyl 5-ethoxy-1-phenyl-3H-benz[e]indole-2-carboxylate, were further explored for their potential applications, such as their oxidation products showing preliminary anti-viral activity (Ishii et al., 1983).

Rearrangement and Synthesis of Derivatives

The rearrangement of certain ethoxycarbonyl-substituted compounds in the presence of benzenesulfonyl chloride in an alkaline medium resulted in the formation of novel compounds, including pyrrole-4-carboxylic acids. This second-order Beckmann rearrangement illustrates the chemical versatility of benz[e]indole derivatives for synthesizing structurally diverse compounds with potential biological activities (Станкявичyс et al., 2013).

Inhibition of 5-Lipoxygenase

Benz[g]indole-3-carboxylates, a related class of compounds, have been optimized to potent inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory and allergic disorders. One such compound, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, demonstrated significant inhibitory activity, suggesting the potential of benz[e]indole derivatives in developing anti-inflammatory therapeutics (Karg et al., 2009).

Synthetic Routes to Hydroxyindole-3-carboxylic Acids

Research into the synthesis of hydroxyindole-3-carboxylic acids, starting from benzyloxyindoles, has provided valuable insights into the chemical properties and potential applications of indole derivatives. These acids play significant roles in biology and medicine, and their synthesis from benz[e]indole precursors highlights the importance of these compounds in pharmaceutical development (Marchelli et al., 1969).

Direcciones Futuras

The future directions for research on 5-ethoxy-3H-benzo[e]indole-2-carboxylic acid and its derivatives could include exploring their potential applications in the treatment of various disorders, given the biological activity of indole derivatives . Further investigation into novel methods of synthesis could also be a promising area of research .

Propiedades

IUPAC Name |

5-ethoxy-3H-benzo[e]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-2-19-14-8-12-11(7-13(16-12)15(17)18)9-5-3-4-6-10(9)14/h3-8,16H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYHKVVJGBIYLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C(N2)C(=O)O)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethoxy-3H-benzo[e]indole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine](/img/structure/B2779273.png)

![1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone](/img/structure/B2779274.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2779278.png)

![Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B2779283.png)

![1-(methylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2779285.png)